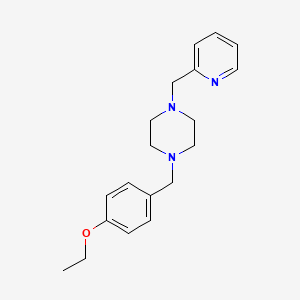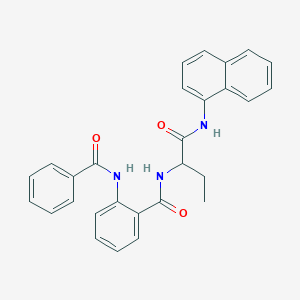
2-(biphenyl-4-yloxy)-N-(4-bromobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is
C22H18BrNO2
. - The compound features a biphenyl ether moiety (connected to an acetamide group) and a bromobenzyl substituent.
- It has potential applications in various fields due to its unique structure.
2-(biphenyl-4-yloxy)-N-(4-bromobenzyl)acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One approach involves the coupling of 4-bromobenzylamine with 2-(biphenyl-4-yloxy)acetyl chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: Although not widely produced industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (for hydrolysis) or nucleophiles (for substitution) are commonly used.
Major Products: The hydrolysis product would be the corresponding carboxylic acid, while substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a ligand for receptors).
Medicine: May have applications in drug design due to its structural features.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other acetamides, biphenyl derivatives, and bromobenzyl compounds.
Uniqueness: Its combination of biphenyl, bromobenzyl, and acetamide functionalities sets it apart.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C21H18BrNO2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18BrNO2/c22-19-10-6-16(7-11-19)14-23-21(24)15-25-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,23,24) |
InChI Key |
QQDDLZVEGHCXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882829.png)
amine](/img/structure/B10882833.png)
![9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B10882839.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)

![9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882896.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)

![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
